Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate: is a chemical compound with the molecular formula C9H10BrNO4 and a molecular weight of 276.088 g/mol . This compound is part of the pyrrolecarboxylate family, which is known for its diverse applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate typically involves the bromination of a pyrrole derivative followed by esterification. One common method includes the bromination of 3-methyl-2-pyrrolecarboxylic acid, followed by esterification with ethanol under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrrole derivatives with different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted pyrrole derivatives.
- Oxidation reactions produce oxidized pyrrole compounds.
- Reduction reactions yield reduced pyrrole derivatives .
Scientific Research Applications
Chemistry: Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It is used in the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: The compound finds applications in the development of pharmaceuticals and agrochemicals. It is also used in the synthesis of dyes and pigments .
Mechanism of Action
The exact mechanism of action of Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and carboxylate groups play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
- Ethyl 5-carboxy-4-ethyl-3-methyl-2-pyrrolecarboxylate
- Ethyl 5-bromo-4-carboxy-3-methyl-2-pyrrolecarboxylate
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The combination of bromine and carboxylate groups makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
90561-95-8 |
---|---|
Molecular Formula |
C9H10BrNO4 |
Molecular Weight |
276.08 g/mol |
IUPAC Name |
2-bromo-5-ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C9H10BrNO4/c1-3-15-9(14)6-4(2)5(8(12)13)7(10)11-6/h11H,3H2,1-2H3,(H,12,13) |
InChI Key |
BOXSDYOFVFBKGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)Br)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.